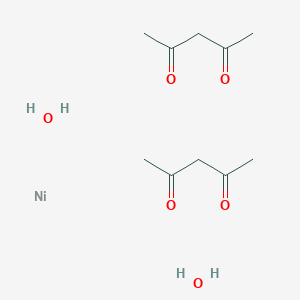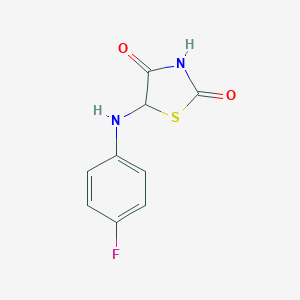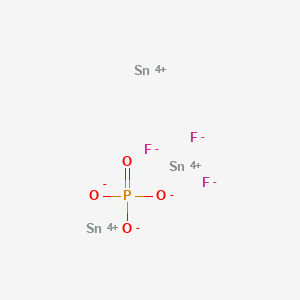
1,3-Butadiene, 2-chloro-, dimer
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Butadiene, 2-chloro-, dimer, also known as Dichlorobutene, is a synthetic organic compound that is widely used in various industrial applications. It is a colorless liquid with a pungent odor and is soluble in most organic solvents. This compound is primarily used as a cross-linking agent in the production of rubber products, such as tires, hoses, and gaskets. In recent years, there has been increasing interest in the scientific research application of this compound due to its potential as a therapeutic agent.
Mécanisme D'action
The mechanism of action of 1,3-Butadiene, 2-chloro-, dimer is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and signaling pathways that are involved in inflammation and tumor growth. It may also stimulate the production of certain immune cells, which can help to fight off viral infections and other diseases.
Biochemical and Physiological Effects:
Studies have shown that 1,3-Butadiene, 2-chloro-, dimer can have a range of biochemical and physiological effects. For example, it has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, which are involved in the development of inflammatory diseases. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo, and may be useful in the treatment of certain types of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1,3-Butadiene, 2-chloro-, dimer in lab experiments is its relatively low cost and availability. It is also easy to handle and store, and can be used in a variety of different assays and experiments. However, there are also some limitations to its use. For example, it can be toxic at high concentrations, and may require special handling and disposal procedures. It may also have variable effects depending on the cell type or experimental conditions used.
Orientations Futures
There are many potential future directions for research on 1,3-Butadiene, 2-chloro-, dimer. One area of interest is its potential as a therapeutic agent for autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. Another area of interest is its potential as an anti-cancer agent, particularly in combination with other drugs or therapies. Further research is also needed to fully understand the mechanism of action of this compound, and to identify any potential side effects or toxicity issues.
Méthodes De Synthèse
The synthesis of 1,3-Butadiene, 2-chloro-, dimer can be achieved through a variety of methods. The most common method involves the reaction of 1,3-butadiene with chlorine gas in the presence of a catalyst. This reaction produces a mixture of dichlorobutenes, which can be separated and purified through fractional distillation. Other methods include the reaction of 1,4-dichlorobutene with a reducing agent or the reaction of 1,3-butadiene with hydrochloric acid.
Applications De Recherche Scientifique
1,3-Butadiene, 2-chloro-, dimer has been the subject of extensive scientific research due to its potential as a therapeutic agent. Studies have shown that this compound exhibits anti-inflammatory, anti-tumor, and anti-viral properties. It has also been shown to have a positive effect on the immune system, and may be useful in the treatment of autoimmune diseases.
Propriétés
Numéro CAS |
14523-89-8 |
|---|---|
Nom du produit |
1,3-Butadiene, 2-chloro-, dimer |
Formule moléculaire |
C26H38N2O4 |
Poids moléculaire |
177.07 g/mol |
Nom IUPAC |
2-chlorobuta-1,3-diene |
InChI |
InChI=1S/2C4H5Cl/c2*1-3-4(2)5/h2*3H,1-2H2 |
Clé InChI |
XXPCAAFTBIEPEP-UHFFFAOYSA-N |
SMILES |
C=CC(=C)Cl.C=CC(=C)Cl |
SMILES canonique |
C=CC(=C)Cl.C=CC(=C)Cl |
Synonymes |
1,3-BUTADIENE,2-CHLORO-,DIME |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1,3-dimethyl-2-[(1E,3E)-3-methylocta-1,3-dienyl]-4-oxocyclohex-2-ene-1-carboxylic acid](/img/structure/B227621.png)


![Methyl 7-ethyl-4-(2-methoxy-2-oxoethyl)-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B227657.png)
![2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B227666.png)

![2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B227670.png)
![4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]aniline](/img/structure/B227677.png)

![3-chloro-7-nitro-N-[2-(4-propanoylpiperazin-1-yl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B227696.png)
![Methyl [(2-chlorobenzyl)amino]acetate](/img/structure/B227699.png)
